molecular formula C10H16N2O4 B6152893 tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 2135702-43-9

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B6152893
CAS No.: 2135702-43-9
M. Wt: 228.24 g/mol
InChI Key: KIGAJLWPPJSCMG-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[34]octane-2-carboxylate is a chemical compound with the molecular formula C11H18N2O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable amine with a carbonyl compound to form an intermediate, which is then cyclized to form the spiro structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of an oxygen atom in its spiro structure, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .

Properties

CAS No.

2135702-43-9

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C10H16N2O4/c1-9(2,3)16-8(14)12-4-10(5-12)6-15-7(13)11-10/h4-6H2,1-3H3,(H,11,13)

InChI Key

KIGAJLWPPJSCMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC(=O)N2

Purity

95

Origin of Product

United States

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